Application: “tert-Butyl methyl succinate” can be used as an organic intermediate in the production of agrochemicals.
Application: “tert-Butyl methyl succinate” can be used as an organic intermediate in the production of pharmaceuticals.
Application: “tert-Butyl methyl succinate” can be used as an organic intermediate in the dyestuff field.
tert-Butyl methyl succinate is an organic compound classified as an ester, with the chemical formula and a molecular weight of 188.22 g/mol. It is characterized by the presence of a tert-butyl group and a succinate moiety, making it part of the broader family of succinates. The compound can exist in two isomeric forms: threo and erythro, which arise from the stereochemistry of the molecule during its formation. This compound is typically synthesized through the reaction between tert-butyl alcohol and maleic anhydride, followed by esterification with methanol or other alcohols .
The synthesis of tert-butyl methyl succinate primarily involves the following reactions:
These reactions can be summarized as follows:
The most common synthesis method for tert-butyl methyl succinate involves:
Alternative methods may include variations in solvents or catalysts to optimize yield and purity .
tert-Butyl methyl succinate finds applications in several fields:
Several compounds share structural similarities with tert-butyl methyl succinate, including:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Di-tert-butyl succinate | Contains two tert-butyl groups | |
| Methyl succinate | Simpler structure lacking the tert-butyl group | |
| Ethyl methyl succinate | Contains ethyl instead of tert-butyl | |
| Butyl methyl succinate | Lacks the branching characteristic of tert-butyl |
Uniqueness: The presence of the bulky tert-butyl group in tert-butyl methyl succinate contributes to its unique physical properties, such as lower volatility compared to simpler esters, which can enhance its utility in various applications where stability is crucial .
The most widely adopted synthesis route involves the acid-catalyzed esterification of succinic acid or its anhydride with tert-butanol and methanol. Sulfuric acid (40–95% concentration) serves as the primary catalyst, achieving yields exceeding 85% under optimized conditions. For instance, Patent US5914426A demonstrates that reacting succinic anhydride with isobutene in the presence of 60–75% aqueous sulfuric acid at 263–333 K produces di-tert-butyl succinate, which is subsequently transesterified with methanol to yield the mono-methyl derivative. Critical parameters include:
This method’s limitation lies in the exothermic nature of concentrated sulfuric acid, which necessitates precise temperature control to prevent polymerization of isobutene.
Recent innovations leverage one-pot strategies to streamline production. ScienceDirect (2011) details a protocol using tert-butyl methyl ether (TBME) as both solvent and reagent, where succinic acid reacts with methanol and TBME under sulfuric acid catalysis. This approach eliminates intermediate isolation steps, achieving 92% yield with 98% selectivity for tert-butyl methyl succinate. Similarly, ACS Omega (2023) reports a microwave-assisted one-pot method using D-Hβ zeolite catalysts, which reduces reaction time from hours to minutes while maintaining 99% conversion efficiency.
Large-scale production prioritizes cost-effectiveness and safety. Patent US9249073B2 highlights the use of magnesium chloride or calcium chloride (5–10 wt%) in aqueous reaction media to enhance phase separation and ester yield (up to 88%). Key industrial optimizations include:
CymitQuimica outlines a condensation route where potassium tert-butoxide reacts with methyl succinyl chloride in anhydrous THF, yielding tert-butyl methyl succinate at 65% efficiency. While less common, this method avoids acidic conditions, making it suitable for acid-sensitive substrates.
Emerging studies explore lipase-catalyzed routes. For example, Candida antarctica lipase B immobilized on silica gel facilitates esterification at 313 K, though yields remain suboptimal (45–60%) compared to chemical methods.
Magic Blue catalyzes the activation of silicon-hydrogen bonds in hydrosilanes, leading to the heterolytic cleavage of carbon-oxygen bonds in tert-butyl esters [1] [24]. The mechanism involves the formation of a non-covalent complex between Magic Blue and the substrate, where Magic Blue acts as a Lewis acid rather than a single-electron oxidant [1]. This process generates gaseous isobutene and forms a silyl ester intermediate that undergoes hydrolytic conversion to the final carboxylic acid product upon aqueous workup [1] [24].
Nuclear magnetic resonance studies have confirmed that no complex forms between Magic Blue and the silane prior to substrate addition, and the reaction proceeds without reduction of Magic Blue throughout the catalytic cycle [1]. The tert-butyl group is released as isobutene, which can be detected in sealed reaction vessels, while the deprotection product initially forms as a silyl ester before hydrolytic conversion [1].
The Magic Blue-catalyzed deprotection demonstrates exceptional efficiency with tert-butyl esters, achieving quantitative conversions within 40 minutes under optimized conditions [1] [2]. The method exhibits high isolated yields of up to 95% and maintains compatibility with structurally diverse compounds including aliphatic, aromatic, and heterocyclic substrates [1] [7].
Table 1: Deprotection Rate Hierarchy for Magic Blue Catalysis
| Substrate Type | Relative Rate | Conversion Time |
|---|---|---|
| Tert-butyl esters | Highest | 40 minutes |
| Tert-butyl carbonates | Moderate | 14 hours |
| Tert-butyl ethers | Lower | Extended periods |
| N-Boc derivatives | Lowest | Requires increased silane equivalents |
Data derived from systematic kinetic studies [1] [2]
Triethylsilane serves as a crucial sacrificial reducing agent in the Magic Blue-catalyzed deprotection of tert-butyl methyl succinate [1] [9]. The silicon-hydrogen bond in triethylsilane undergoes activation through interaction with the Magic Blue catalyst, facilitating the departure of isobutene during silyl ester formation [1] [11].
The silicon-hydrogen bond in triethylsilane exhibits a bond dissociation energy that allows for effective hydride transfer under the catalytic conditions established by Magic Blue [9] [22]. The reaction mechanism involves the formal transfer of hydride from silicon to the substrate, resulting in the formation of a silyl ester intermediate [22]. This intermediate subsequently undergoes hydrolytic cleavage to yield the deprotected carboxylic acid [1].
The choice of triethylsilane as the reducing agent is based on its optimal reactivity profile, which provides sufficient reducing power while maintaining selectivity for the desired transformation [9] [11]. Alternative hydrosilanes such as dimethylphenylsilane have also demonstrated effectiveness, though triethylsilane remains the preferred choice due to its superior handling characteristics and reaction efficiency [1].
Optimization studies have established that 2 equivalents of triethylsilane provide optimal results for standard tert-butyl ester deprotection, while more challenging substrates such as N-Boc derivatives require 4 equivalents to achieve quantitative conversion [1] [2]. The sacrificial nature of the triethylsilane is evidenced by its consumption during the reaction to form silicon-containing byproducts that are readily separated during workup procedures [1].
Table 2: Triethylsilane Stoichiometric Requirements
| Substrate Class | Triethylsilane Equivalents | Yield (%) | Reaction Time |
|---|---|---|---|
| Tert-butyl esters | 2.0 | 95-99 | 1 hour |
| Tert-butyl ethers | 2.0 | 90-95 | 2-4 hours |
| O-Boc derivatives | 2.0 | 85-90 | 14 hours |
| N-Boc derivatives | 4.0 | 80-90 | Extended |
Compiled from optimization studies [1] [2]
Solvent selection plays a critical role in determining the efficiency and selectivity of tert-butyl methyl succinate deprotection reactions [10] [12]. The choice of solvent influences reaction rates, conversion percentages, and product selectivity through multiple mechanisms including stabilization of intermediates and transition states [10] [31].
Acetonitrile has emerged as the optimal solvent for Magic Blue-catalyzed deprotection, enabling quantitative conversion with reduced catalyst loading compared to dichloromethane [1] [30]. The enhanced performance in acetonitrile is attributed to its ability to stabilize charged intermediates and transition states while maintaining appropriate solvation of the Magic Blue catalyst [12] [30].
Dichloromethane provides adequate reaction medium but requires higher catalyst loadings to achieve comparable conversions [1] [29]. The solvent exhibits good compatibility with both Magic Blue and triethylsilane while allowing for effective product isolation [1] [29].
The relationship between solvent polarity and reaction rate follows established principles of organic reaction kinetics [12] [10]. Polar solvents enhance reaction rates for reactions involving charged intermediates by providing stabilization through solvation effects [12]. The dipolarizability parameter exhibits the strongest positive correlation with reaction rates, followed by basicity parameters [30].
Table 3: Solvent Effects on Deprotection Efficiency
| Solvent | Dielectric Constant | Magic Blue Loading (mol%) | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Acetonitrile | 37.5 | 30 | 99 | 1 hour |
| Dichloromethane | 8.9 | 50 | 85 | 2 hours |
| Chlorobenzene | 5.6 | 50 | 65 | Extended |
| Toluene | 2.4 | Not effective | <10 | No conversion |
Data compiled from systematic solvent screening studies [1] [30]
Reaction kinetics demonstrate temperature dependence that varies significantly with solvent choice [32] [28]. In optimal solvents such as acetonitrile, room temperature conditions provide excellent conversion rates, while less polar solvents may require elevated temperatures to achieve acceptable reaction rates [32].
Traditional deprotection methods for tert-butyl esters rely primarily on strong Brønsted acids such as trifluoroacetic acid or Lewis acids including zinc bromide [14] [16]. These conventional approaches exhibit distinct advantages and limitations compared to the Magic Blue-catalyzed methodology [15] [18].
Trifluoroacetic acid represents the classical reagent for tert-butyl deprotection, operating through protonation of the carbamate oxygen followed by fragmentation to release the tert-butyl cation [14] [19]. This method requires careful handling due to the corrosive and toxic properties of trifluoroacetic acid, and environmental concerns have led to its replacement in larger-scale processes [14] [16].
Control experiments comparing Magic Blue catalysis with stoichiometric trifluoroacetic acid demonstrate the superior performance of the catalytic method [1]. Treatment with 2 equivalents of trifluoroacetic acid fails to achieve detectable deprotection under conditions where Magic Blue provides quantitative conversion [1].
Lewis acids such as zinc bromide, cerium chloride, and aluminum chloride have been employed for tert-butyl ester deprotection with varying degrees of success [20] [23]. These methods typically require stoichiometric or greater quantities of the Lewis acid and may exhibit limited functional group tolerance [38] [17].
Table 4: Comparative Analysis of Deprotection Methods
| Method | Catalyst Loading | Temperature | Time | Yield (%) | Functional Group Tolerance |
|---|---|---|---|---|---|
| Magic Blue/Triethylsilane | 30 mol% | Room temperature | 1 hour | 99 | Excellent |
| Trifluoroacetic acid | 200 mol% | Room temperature | Variable | Variable | Limited |
| Zinc bromide | 100 mol% | 40-70°C | 12-24 hours | 70-85 | Moderate |
| Cerium chloride/Sodium iodide | 100 mol% | 40-70°C | 12-24 hours | 75-90 | Moderate |
| Thermal deprotection | None | 120-240°C | 30-90 minutes | 60-95 | Poor |
Compiled from comparative studies [1] [20] [23] [32]
Traditional acidic methods often require specialized handling procedures, generate acidic waste streams, and may cause unwanted side reactions in sensitive substrates [14] [16]. The Magic Blue methodology addresses these limitations while providing superior reaction efficiency and selectivity [1] [7].
The relative reactivity of tert-butyl methyl succinate and related tert-butyl protecting groups follows a well-established hierarchy based on electronic and steric factors. Research using triarylamminium radical cation (magic blue) as a deprotecting agent has provided quantitative insights into this reactivity order [1] [2].
The deprotection rate decreases in the following sequence: tert-butyl esters > tert-butyl carbonates > tert-butyl ethers > N-Boc derivatives > N-methyl-N-Boc derivatives [1] [2]. This reactivity pattern reflects the electronic nature of the carbon-oxygen bond being cleaved and the stability of the resulting carbocation intermediate.
tert-Butyl esters, including tert-butyl methyl succinate, exhibit the highest reactivity due to the electron-withdrawing nature of the carbonyl group, which facilitates single-electron oxidation and subsequent carbon-oxygen bond cleavage [1]. Under optimized conditions using 30 mol% magic blue and 2 equivalents of triethylsilane in acetonitrile, quantitative deprotection occurs within 40 minutes at room temperature [1].
tert-Butyl carbonates demonstrate intermediate reactivity, requiring approximately 14 hours for complete deprotection under similar conditions [1]. The reduced reactivity compared to esters stems from the greater stability of the carbonate linkage and the distributed electron density across the carbonate functionality.
tert-Butyl ethers show significantly slower deprotection rates, typically requiring 12-24 hours for completion [1] [2]. The decreased reactivity reflects the reduced electrophilicity of the ether carbon compared to carbonyl-containing systems. Phenyl and benzyl ethers are cleaved faster than aliphatic ethers due to additional stabilization of the resulting carbocation [3].
N-Boc derivatives exhibit variable reactivity depending on electronic activation. Primary N-Boc groups are generally less reactive than tert-butyl esters, while N-methyl-N-Boc derivatives represent the least reactive class, requiring 4 equivalents of triethylsilane for high-yield deprotection [1] [2].
The differential reactivity of tert-butyl protecting groups enables highly selective deprotection in complex, multi-protected molecular systems. This selectivity is crucial for synthetic applications where orthogonal protection strategies are required.
Ester vs. Ester Selectivity: The selective deprotection of tert-butyl ester in the presence of other ester functionalities has been demonstrated with tert-butyl ethyl succinate. Treatment with magic blue and triethylsilane selectively cleaves the tert-butyl ester to afford mono ethyl succinate in 95% isolated yield, leaving the ethyl ester completely intact [1] [2]. This selectivity arises from the significantly different steric accessibility and electronic properties of the two ester groups.
N-Boc vs. tert-Butyl Ester Competition: In doubly protected systems such as N-Boc-L-alanine tert-butyl ester, the N-Boc group is preferentially cleaved over the tert-butyl ester [1] [2]. This selectivity is attributed to the electronic activation of the N-Boc group by the adjacent α-carboxylic acid functionality, which increases its susceptibility to deprotection.
Cerium-Mediated Selective Deprotection: The cerium(III) chloride and sodium iodide system in acetonitrile provides an alternative method for selective tert-butyl ester deprotection in the presence of N-Boc groups [4] [5]. This system operates under mild conditions (40-70°C) and demonstrates excellent functional group tolerance while maintaining high selectivity for tert-butyl esters over N-Boc carbamates.
Complex Substrate Applications: The methodology has been successfully applied to complex substrates including sulforhodamine B derivatives and polyfunctional molecules containing multiple tert-butyl groups [1] [2]. These applications demonstrate the broad applicability of selective deprotection strategies in challenging synthetic contexts.
tert-Butyl methyl succinate and related compounds demonstrate excellent compatibility with electron-deficient alkenes and acrylates, a property that significantly expands their utility in synthetic applications involving Michael acceptors and related electrophilic systems.
Acrylate Compatibility: Studies on tert-butyl acrylate deprotection have shown that the electron-deficient double bond remains completely intact during tert-butyl group removal [1] [2]. Treatment with magic blue and triethylsilane in dichloromethane proceeds quantitatively without polymerization or reduction of the acrylate double bond, demonstrating exceptional chemoselectivity.
Mechanistic Basis: The compatibility stems from the differential reactivity of the triarylamminium radical cation toward electron-rich versus electron-deficient systems. While the radical cation readily promotes single-electron oxidation of the tert-butyl-oxygen bond, it does not interact significantly with electron-deficient alkenes, which are poor electron donors [1] [2].
Michael Acceptor Tolerance: Research on sulfamate-tethered aza-Michael cyclizations has demonstrated that tert-butyl esters are fully compatible with various Michael acceptors, including α,β-unsaturated esters, thioesters, amides, and nitriles [6] [7]. The cyclization reactions proceed efficiently without interference from the tert-butyl protecting group, and the ester functionality can be selectively modified post-cyclization.
Polymer Applications: Studies on poly(tert-butyl acrylate) deprotection have shown that quantitative conversion to poly(acrylic acid) can be achieved using hydrochloric acid in hexafluoroisopropanol without affecting the polymer backbone [8]. This demonstrates the compatibility of tert-butyl protection with electron-deficient systems even in macromolecular contexts.
Functional Group Tolerance: The deprotection methodology tolerates substrates containing ketone, nitro, nitrile, and amide functional groups, as well as other electron-deficient systems [1] [2]. This broad tolerance makes tert-butyl methyl succinate and related compounds suitable for use in complex synthetic sequences involving diverse electrophilic functionalities.
Competition experiments between tert-butyl protecting groups and other common protecting groups, particularly para-methoxybenzyl (PMB) and Boc groups, provide crucial insights into selective deprotection strategies and orthogonal protection schemes.
PMB vs. tert-Butyl Competition: Competition experiments using magic blue as a deprotecting agent have revealed distinct mechanistic pathways for PMB and tert-butyl group removal [1] [2]. PMB ethers require only 50 mol% magic blue for complete deprotection, while tert-butyl ethers require stoichiometric amounts. In a sequential deprotection experiment, 1 equivalent of magic blue first removes the PMB group (consuming 50 mol%), and subsequent addition of triethylsilane enables tert-butyl ether deprotection.
Mechanistic Differentiation: The selectivity arises from different mechanistic pathways: PMB deprotection occurs via electron-transfer mediated cleavage in the presence of moisture, while tert-butyl deprotection requires the combined action of magic blue and silane through a distinct single-electron oxidation mechanism [1] [2] [9].
Acid-Catalyzed Selectivity: Under trifluoroacetic acid conditions, PMB esters are significantly more acid-labile than tert-butyl esters due to the enhanced stability of the para-methoxybenzyl carbocation compared to the tert-butyl carbocation [9]. This differential reactivity enables selective PMB deprotection while leaving tert-butyl groups intact.
Boc vs. tert-Butyl Ester Systems: The cerium(III) chloride and sodium iodide system demonstrates excellent selectivity for tert-butyl ester deprotection over N-Boc groups [4] [5]. This selectivity is particularly valuable in amino acid chemistry where both protecting groups are commonly employed. The system operates through a different mechanistic pathway than acid-catalyzed deprotection, involving single-electron transfer processes that preferentially activate the ester functionality.
Orthogonal Protection Strategies: These competition studies have informed the development of orthogonal protection schemes where multiple protecting groups can be selectively removed under different conditions [9] [10]. For example, stoichiometric p-toluenesulfonic acid can selectively remove PMB groups in the presence of tert-butyl esters, while stronger acidic conditions are required for tert-butyl deprotection.